molecular formula C7H11FO B13833326 3-Fluorohept-5-en-2-one

3-Fluorohept-5-en-2-one

Cat. No.: B13833326
M. Wt: 130.16 g/mol
InChI Key: HRMWMEIHCSIWKY-UHFFFAOYSA-N
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Description

3-Fluorohept-5-en-2-one is a fluorinated alkenyl ketone of high interest in synthetic organic chemistry. This compound serves as a versatile building block for the construction of more complex molecules, particularly in the synthesis of tetrasubstituted alkenyl halides, which are valuable scaffolds found in pharmaceuticals, natural products, and functional materials . The presence of both a reactive ketone group and a fluorine atom on an alkene chain allows researchers to explore diverse chemical transformations. The fluorine atom can be used to modulate the electronic properties and metabolic stability of target compounds, a common strategy in medicinal chemistry. Similarly, the alkenyl ketone moiety is a common intermediate in various synthetic pathways. As a specialty fluorochemical, it is a candidate for use in method development and discovery chemistry. Researchers can utilize this compound in reactions such as nucleophilic additions, reductions of the carbonyl, and further functionalization of the carbon-carbon double bond. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with standard laboratory safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11FO

Molecular Weight

130.16 g/mol

IUPAC Name

3-fluorohept-5-en-2-one

InChI

InChI=1S/C7H11FO/c1-3-4-5-7(8)6(2)9/h3-4,7H,5H2,1-2H3

InChI Key

HRMWMEIHCSIWKY-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(C(=O)C)F

Origin of Product

United States

Advanced Synthetic Strategies for 3 Fluorohept 5 En 2 One

Retrosynthetic Analysis and Novel Design Principles for 3-Fluorohept-5-en-2-one

Retrosynthetic analysis is a powerful tool for deconstructing a target molecule into simpler, readily available starting materials. For this compound, several disconnections can be envisioned, each leading to a distinct synthetic strategy. The primary considerations are the stereoselective introduction of the C3-fluorine and the efficient construction of the seven-carbon backbone.

Key Retrosynthetic Disconnections:

C3-C4 Bond Disconnection (Aldol-type approach): This is a highly convergent disconnection. It breaks the molecule into a two-carbon acetyl unit (or equivalent) and a five-carbon fluorinated aldehyde fragment. This strategy hinges on the successful synthesis of the key intermediate, (E/Z)-2-fluoropent-3-enal. The subsequent C-C bond formation would be an aldol (B89426) addition or a related nucleophilic addition to the aldehyde.

C4-C5 Bond Disconnection (Wittig/HWE approach): This disconnection breaks the molecule into a four-carbon α-fluoroketone fragment (3-fluorobutan-2-one) and a three-carbon fragment that can be delivered via an olefination reaction. The Horner-Wadsworth-Emmons (HWE) reaction is particularly attractive as it generally favors the formation of the (E)-alkene, offering a degree of stereocontrol over the C5-C6 double bond.

C2-C3 Bond Disconnection (Enolate Alkylation approach): This strategy involves the alkylation of an enolate derived from a five-carbon substrate, (E/Z)-1-fluoropent-3-ene, with an electrophilic two-carbon acetyl source. This approach is challenging due to potential issues with regioselectivity of alkylation.

Novel Design Principles:

Convergent Synthesis: Strategies based on Disconnections 1 and 2 are convergent, meaning fragments of the molecule are synthesized separately and combined late in the sequence. This approach is generally more efficient and higher-yielding than a linear synthesis where the main carbon chain is elongated one or two carbons at a time.

Stereochemistry Control: The primary stereochemical challenge is the C3 chiral center. A modern design principle is to install this stereocenter using a catalytic asymmetric method early in the synthesis. For instance, an asymmetric fluorination of a precursor ketone or an asymmetric reduction of a keto-group to a hydroxyl (followed by fluorination) would establish the desired chirality.

The most promising strategies involve a convergent assembly that leverages catalytic methods to set the key stereocenter, as detailed in the following sections.

Multistep Reaction Sequences for Stereoselective Synthesis of this compound

Executing a successful synthesis requires a robust, multistep reaction sequence. Below, we detail plausible pathways based on the retrosynthetic analysis, focusing on the critical steps of fluorination, enone formation, and carbon skeleton construction.

Installation of the Fluoro-Substituent: Direct and Indirect Fluorination Approaches

The introduction of the fluorine atom at the C3 position is arguably the most critical step. The choice of fluorinating agent and substrate determines the efficiency, regioselectivity, and stereoselectivity.

Direct Fluorination: This approach involves the reaction of an enol or enolate equivalent of a precursor ketone with an electrophilic fluorine source. A common substrate would be hept-5-en-2-one. The enolate can be generated and trapped as a silyl (B83357) enol ether, which is then reacted with a source like Selectfluor (F-TEDA-BF4).

Challenge: The key challenge is regioselectivity. Deprotonation of hept-5-en-2-one can occur at either the C1 or C3 position, leading to a mixture of regioisomers. Directing the enolization towards C3 is essential. Furthermore, without a chiral catalyst, this reaction would produce a racemic mixture of (R)- and (S)-3-Fluorohept-5-en-2-one.

Indirect Fluorination: This method involves the conversion of a different functional group, typically a hydroxyl group, into a fluorine atom. This is often a superior strategy for stereocontrol. The synthesis would first target 3-hydroxyhept-5-en-2-one. This hydroxy-ketone can be synthesized stereoselectively via an asymmetric aldol reaction or by asymmetric reduction of a diketone precursor. The hydroxyl group is then displaced by fluorine using a nucleophilic fluorinating agent.

Advantage: Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor typically react via an SN2 mechanism, resulting in an inversion of stereochemistry at the reaction center. If the (S)-3-hydroxyhept-5-en-2-one is synthesized, treatment with DAST would yield the (R)-3-Fluorohept-5-en-2-one with high enantiomeric excess.

Table 1: Comparison of Fluorination Approaches for this compound Synthesis
ApproachTypical ReagentSubstrateKey AdvantagesKey Challenges
Direct Electrophilic FluorinationSelectfluor (F-TEDA-BF4)Silyl enol ether of Hept-5-en-2-oneOperationally simple; mild conditions.Poor regioselectivity (C1 vs. C3); produces racemic mixture without a chiral catalyst.
Indirect Nucleophilic FluorinationDAST, Deoxo-Fluor3-Hydroxyhept-5-en-2-oneExcellent for stereocontrol (inversion of configuration); predictable outcome.Requires pre-installation of a hydroxyl group; reagents are hazardous and require careful handling.

Stereocontrolled Formation of the Enone Moiety

The term "enone" in the target's name refers to the presence of both an alkene (en) and a ketone (one). In this compound, these moieties are not conjugated. The critical construction is the C5=C6 double bond.

Horner-Wadsworth-Emmons (HWE) Olefination: This is a premier method for forming C=C bonds with high stereocontrol. A synthetic route could involve the reaction of an aldehyde, such as 2-fluorobutan-1-al, with a phosphonate (B1237965) ylide derived from diethyl (2-oxopropyl)phosphonate. Alternatively, and more effectively, the reaction between acetaldehyde (B116499) and a phosphonate-functionalized α-fluoroketone could be used. The use of Still-Gennari or Ando-modified phosphonates can provide high selectivity for the (Z)-alkene, while standard HWE conditions (e.g., NaH in THF) typically favor the (E)-alkene.

Wittig Reaction: The classic Wittig reaction, using a triphenylphosphonium ylide, can also be employed. For instance, reacting 3-fluoro-2-oxopentanal with ethylidenetriphenylphosphorane would construct the carbon skeleton and the double bond simultaneously. However, controlling the E/Z stereoselectivity of the newly formed double bond can be more challenging than with the HWE reaction, often yielding mixtures.

Construction of the Carbon Skeleton via Carbon-Carbon Bond-Forming Reactions

Aldol Addition: As per Retrosynthetic Disconnection 1, an aldol reaction between the enolate of acetone (B3395972) and (E/Z)-2-fluoropent-3-enal provides a direct route to the carbon backbone. To control the stereocenter at C3, an asymmetric variant would be necessary, potentially using a chiral catalyst or a chiral auxiliary. The initial product would be a β-hydroxy ketone, which aligns perfectly with the indirect fluorination strategy if the reaction starts with a non-fluorinated aldehyde.

Grignard/Organolithium Addition: A highly effective route involves the addition of a propenyl-based organometallic reagent to a four-carbon electrophile. For example, adding (E)-prop-1-en-1-ylmagnesium bromide to 2-fluoro-2-(trimethylsilyl)propanal would form the C4-C5 bond and generate a secondary alcohol at C4. Subsequent oxidation would yield the target ketone. This approach offers good control over the alkene geometry if a stereodefined vinyl organometallic is used.

Palladium-Catalyzed Allylic Alkylation: A sophisticated and modern approach involves the Tsuji-Trost allylic alkylation. The enolate of a simple α-fluoroketone, such as 1-fluoropropan-2-one, could be used as the nucleophile to attack a π-allyl palladium complex generated from an allylic electrophile like (E)-1-chlorobut-2-ene. Asymmetric versions of this reaction using chiral ligands can establish the C3 stereocenter with high enantioselectivity.

Table 2: Key C-C Bond-Forming Reactions for the Synthesis of this compound
Reaction TypeBond FormedKey IntermediatesPrimary Advantage
Aldol AdditionC3-C4Acetone enolate + 2-Fluoropent-3-enalDirectly builds the β-fluoroketone backbone. Amenable to asymmetric catalysis.
Horner-Wadsworth-EmmonsC4-C5Phosphonate-ketone + AcetaldehydeExcellent stereocontrol over the C5=C6 double bond (E or Z).
Grignard AdditionC4-C5Propenylmagnesium bromide + Fluorinated aldehydeConvergent and efficient for skeleton construction.
Allylic AlkylationC3-C4Fluoroketone enolate + Allylic electrophilePowerful for asymmetric synthesis when using chiral Pd catalysts.

Catalytic and Organocatalytic Methodologies in this compound Synthesis

The demand for enantiomerically pure pharmaceuticals and agrochemicals has driven the development of catalytic asymmetric methods. These are highly applicable to the synthesis of this compound.

Organocatalysis: Organocatalysis uses small, metal-free organic molecules to catalyze reactions. This approach avoids toxic heavy metals and is often performed under mild conditions.

Asymmetric Fluorination: Chiral amines, such as proline derivatives, or cinchona alkaloids can catalyze the direct enantioselective α-fluorination of carbonyl compounds. For example, the fluorination of hept-5-en-2-one using N-fluorobenzenesulfonimide (NFSI) in the presence of a chiral organocatalyst could directly generate (R)- or (S)-3-Fluorohept-5-en-2-one.

Asymmetric Aldol Reaction: Proline and its derivatives are classic catalysts for the asymmetric aldol reaction. Catalyzing the reaction between acetone and pent-3-enal (B15050306) would produce an enantiomerically enriched 3-hydroxyhept-5-en-2-one, a key precursor for the indirect fluorination route.

Transition Metal Catalysis: Transition metal complexes offer unparalleled efficiency and selectivity for a wide range of transformations.

Asymmetric Hydrogenation: If a precursor like 3-fluorohepta-4,5-dien-2-one were synthesized, a chiral transition metal catalyst (e.g., Ru-BINAP or Rh-DIPAMP) could be used for the asymmetric hydrogenation of one of the double bonds to selectively form the C5=C6 double bond and potentially influence the C3 stereocenter.

Asymmetric Allylic Alkylation: As mentioned previously, palladium catalysis is a cornerstone of modern synthesis. The asymmetric Tsuji-Trost reaction, using a palladium source and a chiral ligand such as a Trost ligand or a phosphinooxazoline (PHOX) ligand, can achieve highly enantioselective alkylation of ketone enolates, making it a state-of-the-art method for synthesizing the target molecule.

Table 3: Application of Catalytic Methods in this compound Synthesis
Catalysis TypeExample CatalystReaction StepRole in Synthesis
OrganocatalysisProline DerivativeAldol AdditionSets the C3 stereocenter as a hydroxyl group for later fluorination.
OrganocatalysisCinchona AlkaloidDirect FluorinationDirectly installs fluorine at C3 with high enantioselectivity.
Transition Metal CatalysisPalladium / Trost LigandAllylic AlkylationForms the C3-C4 bond and sets the C3 stereocenter simultaneously.
Transition Metal CatalysisRuthenium / BINAPAsymmetric HydrogenationReduces a diene precursor to form the C5=C6 alkene stereoselectively.

Green Chemistry Considerations and Sustainable Routes to this compound

Incorporating the principles of green chemistry is essential for modern synthetic planning. The goal is to design processes that are safer, more efficient, and environmentally benign.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions (e.g., hydrogenation, allylic alkylation) are superior to stoichiometric reactions (e.g., Wittig, use of chiral auxiliaries) in this regard. The HWE reaction, for example, generates a stoichiometric amount of phosphate (B84403) salt waste, lowering its atom economy.

Use of Catalysis: As detailed in section 2.3, both organocatalytic and transition-metal catalytic routes are preferable to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste and often enabling milder reaction conditions.

Safer Solvents and Reagents: The choice of solvents and reagents has a major environmental impact. Traditional solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) should be replaced with greener alternatives where possible. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate, or cyclopentyl methyl ether (CPME) are more sustainable choices. Furthermore, while effective, fluorinating agents like DAST are highly toxic and moisture-sensitive. Exploring solid, more stable fluorinating agents or electrochemical fluorination methods could represent a greener alternative.

Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure reduces the energy footprint of the synthesis. Many organocatalytic and modern transition-metal-catalyzed reactions are designed to run under such mild conditions.

A truly sustainable route to this compound would likely involve an organocatalytic asymmetric fluorination or aldol reaction as the key step, performed in a green solvent, followed by a highly efficient C-C bond formation to complete the synthesis in the fewest possible steps.

Mechanistic Investigations of Chemical Transformations Involving 3 Fluorohept 5 En 2 One

Analysis of Electrophilic and Nucleophilic Reactivity of 3-Fluorohept-5-en-2-one

The presence of both an α,β-unsaturated ketone (enone) system and a fluorine atom gives this compound a unique electronic profile, influencing its reactivity towards both electrophiles and nucleophiles. youtube.compressbooks.pubchemeurope.com The carbonyl group and the carbon-carbon double bond are the primary sites for chemical reactions. youtube.com

The carbon atom of the carbonyl group is inherently electrophilic due to the polarization of the C=O bond. scielo.org.mx This electrophilicity is a key factor in nucleophilic addition reactions. scielo.org.mx Conversely, the oxygen atom of the carbonyl group possesses lone pairs of electrons, rendering it nucleophilic. youtube.com

Nucleophilic Addition Reactions to the Carbonyl and Alkene Functionalities

Nucleophilic addition is a fundamental reaction class for enones. researchgate.netresearchgate.net In the case of this compound, nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the alkene (1,4-conjugate addition or Michael addition). The regioselectivity of this addition is influenced by the nature of the nucleophile, the reaction conditions, and the electronic properties of the enone.

A variety of nucleophiles, including primary and secondary amines, alcohols, and thiols, have been shown to add to fluorinated Michael acceptors. researchgate.netresearchgate.net The resulting β-substituted α-fluoro ketones are often obtained in moderate to good yields, with secondary amines and p-methylthiophenol demonstrating high reactivity. researchgate.netresearchgate.net

The general mechanism for nucleophilic addition to an α,β-unsaturated system like this compound involves the attack of the nucleophile on the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final product.

Table 1: Reactivity of Nucleophiles with Fluorinated Enones

Nucleophile Product Type Yield Range Reference
Primary Amines β-Amino α-fluoro ketones 34-92% researchgate.netresearchgate.net
Secondary Amines β-Amino α-fluoro ketones High researchgate.netresearchgate.net
Primary Alcohols β-Alkoxy α-fluoro ketones 34-92% researchgate.netresearchgate.net
Thiols β-Thio α-fluoro ketones 34-92% researchgate.netresearchgate.net
p-Methylthiophenol β-Thio α-fluoro ketone High researchgate.netresearchgate.net
Diethyl Malonate β-Substituted α-fluoro ketone 34-92% researchgate.netresearchgate.net

Influence of the Fluorine Atom on Enone Reactivity and Selectivity

The introduction of a fluorine atom at the α-position of an enone significantly alters its electronic properties and, consequently, its reactivity. tandfonline.com Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) can decrease the electron density of the adjacent carbonyl group and the C=C double bond. tandfonline.com This can impact pKa, dipole moment, and the chemical reactivity and stability of neighboring functional groups. tandfonline.com

This electronic perturbation has several important consequences:

Enhanced Electrophilicity: The electron-withdrawing nature of fluorine enhances the electrophilicity of both the carbonyl carbon and the β-carbon of the alkene, making the enone more susceptible to nucleophilic attack.

Stabilization of Intermediates: The fluorine atom can stabilize anionic intermediates, such as the enolate formed during conjugate addition, through its inductive effect.

Stereochemical Control: The steric bulk and electronic properties of the fluorine atom can influence the stereochemical outcome of reactions, leading to diastereoselective or enantioselective transformations. In some cases, the fluorine atom can override other substituents in directing the stereochemistry of a reaction. nih.gov

Studies on nucleophilic fluoroalkylation reactions have highlighted a "negative fluorine effect," where the high tendency of fluorinated carbanions to undergo α-elimination of a fluoride (B91410) ion can diminish their nucleophilicity. cas.cn However, attaching an electron-withdrawing group can stabilize the fluorinated carbanion and improve the desired nucleophilic reaction. cas.cn

Pericyclic Reactions and Cycloaddition Chemistry of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. womengovtcollegevisakha.ac.inmsu.eduslideshare.netethz.ch They are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. womengovtcollegevisakha.ac.inmsu.eduethz.ch The presence of a conjugated π-system in this compound makes it a potential substrate for these transformations.

2-Fluoroenones are known to participate in asymmetric Diels-Alder cycloaddition reactions. nih.govacs.org The Diels-Alder reaction is a [4π+2π] cycloaddition that forms a six-membered ring. msu.edu In the context of this compound, it would act as the dienophile, reacting with a conjugated diene. The stereospecificity of the Diels-Alder reaction is a key feature, and the fluorine atom can play a significant role in controlling the endo/exo selectivity of the cycloaddition. nih.gov

Rearrangement Reactions and Fragmentation Pathways of this compound and its Derivatives

Rearrangement reactions involve the migration of an atom or group within a molecule. Fluorinated ketones and their derivatives can undergo various rearrangements, often initiated by the unique electronic properties imparted by the fluorine atom.

One notable rearrangement is the Meyer-Schuster rearrangement, which can be catalyzed by copper. cas.cnnih.gov This reaction typically involves propargylic alcohols and leads to the formation of α,β-unsaturated ketones. thegoodscentscompany.com A domino copper-catalyzed Meyer-Schuster rearrangement/trifluoromethylation reaction has been developed to furnish α-trifluoromethyl enones. cas.cnnih.gov

The fragmentation pathways of fluorinated compounds upon ionization, for instance in a mass spectrometer, can provide valuable structural information. The fragmentation of related tryptamine (B22526) derivatives has been studied, showing characteristic cleavage patterns. researchgate.net While specific data for this compound is not available, general principles of mass spectral fragmentation would apply, likely involving cleavages alpha to the carbonyl group and rearrangements influenced by the fluorine atom and the double bond.

Transition Metal-Catalyzed Reactions and Ligand Interactions of this compound

Transition metal catalysis offers a powerful toolkit for a vast array of organic transformations. beilstein-journals.orgnih.govsioc-journal.cn The functional groups in this compound, namely the ketone and the alkene, can interact with transition metals, enabling a variety of catalytic cycles. beilstein-journals.org Transition metals can act as Lewis acids, coordinate to the π-system of the alkene, or insert into C-H or C-F bonds. escholarship.org

The development of transition-metal-catalyzed reactions for the synthesis and functionalization of heterocyclic compounds is an active area of research. sioc-journal.cnkuleuven.be While specific examples involving this compound are not extensively documented, the principles of transition metal catalysis suggest several potential applications. For instance, palladium-catalyzed cross-coupling reactions could be employed to functionalize the enone system. Copper catalysis has been utilized in the synthesis of β-fluoroenones from silyl (B83357) enol ethers or ketones. researchgate.net

The interaction of the fluorine atom with the metal center can be a crucial aspect of these reactions. The high electronegativity of fluorine can influence the electronic properties of the metal complex and the outcome of the catalytic cycle. escholarship.org

Radical and Photochemical Transformations of this compound

Radical and photochemical reactions provide alternative pathways for the transformation of organic molecules, often leading to products that are not accessible through traditional ionic chemistry.

Photochemical reactions are initiated by the absorption of light, which promotes the molecule to an excited state with different reactivity. α-Fluoroenones can undergo various photochemical transformations. For example, visible-light-promoted oxy-difluoroalkylation of aryl alkynes has been used to synthesize β-fluoroenones. researchgate.netresearchgate.netdntb.gov.ua The photoreactivity of α-fluorinated phenyl alkyl ketones has also been investigated. acs.org

Radical reactions involve intermediates with unpaired electrons. The alkene moiety of this compound can be susceptible to radical addition reactions. Transition metal complexes can also be used to generate radicals and catalyze radical reactions. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis of 3 Fluorohept 5 En 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and for the direct observation of the fluorine atom. organicchemistrydata.org

¹H NMR: Proton NMR would be used to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (number of protons). Key information would include the chemical shifts of the vinyl protons on the carbon-carbon double bond (C5 and C6), the proton at the fluorinated carbon (C3), and the methyl protons (C1 and C7). Coupling constants (J-values) between these protons would be crucial for establishing connectivity and the stereochemistry (E/Z) of the double bond.

¹³C NMR: Carbon NMR, often proton-decoupled, would reveal the number of unique carbon atoms in the molecule. chemguide.co.uk The chemical shifts would indicate the type of carbon: a carbonyl carbon (C2) typically appears far downfield (>190 ppm), followed by the alkene carbons (C5, C6), the carbon bearing the fluorine atom (C3, which would show a characteristic large one-bond C-F coupling), and the aliphatic carbons (C1, C4, C7). libretexts.org

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. It would provide a specific signal for the fluorine atom at C3. The chemical shift would be indicative of the electronic environment, and its coupling to adjacent protons (H3 and H4) would further confirm the structure.

A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes, as experimental data is unavailable.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Predicted ¹⁹F Shift (ppm)
1 (CH₃)~2.2~25-30N/A
2 (C=O)N/A~200-210N/A
3 (CHF)~4.5-5.5 (ddq)~85-95 (d, ¹JCF)~ -180 to -210
4 (CH₂)~2.5-3.0~30-40N/A
5 (=CH)~5.5-6.0~125-135N/A
6 (=CH)~5.7-6.2~130-140N/A
7 (CH₃)~1.7~18N/A

Note: This table is predictive and not based on experimental data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Electronic Effects

Vibrational spectroscopy probes the functional groups within a molecule. wikipedia.org

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the key functional groups. A strong absorption band would be expected for the carbonyl (C=O) stretch, typically around 1715-1730 cm⁻¹. Another key band would be for the alkene (C=C) stretch, around 1650-1670 cm⁻¹. The C-F bond stretch would appear in the fingerprint region, typically between 1000-1400 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR. umu.se The C=C double bond, being more polarizable, would likely give a strong Raman signal. The C=O bond would also be visible, though often weaker than in the IR spectrum. This technique is particularly useful for studying symmetric vibrations and can provide additional structural information. ethz.ch

Mass Spectrometry for Elucidation of Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which helps in confirming its structure.

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the exact mass of 3-fluorohept-5-en-2-one (C₇H₁₁FO).

Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of small neutral molecules or radicals. For instance, an acylium ion [CH₃CO]⁺ (m/z = 43) is a common fragment for methyl ketones. Cleavage adjacent to the fluorine atom or the double bond would also produce characteristic daughter ions, helping to piece together the molecular structure.

X-ray Crystallography for Solid-State Structural Determination (if suitable derivatives are available)

Should this compound, or a suitable solid derivative, be crystallized, X-ray crystallography would provide the definitive three-dimensional structure. anton-paar.comwikipedia.org This technique would unambiguously determine:

The precise bond lengths and angles of every atom.

The conformation of the molecule in the solid state.

The stereochemistry at the chiral center (C3) and of the double bond (C5-C6).

Intermolecular interactions in the crystal lattice.

However, this technique is contingent upon the ability to grow a single, high-quality crystal, which is often a significant challenge. acs.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity and Absolute Configuration

Since this compound possesses a chiral center at the C3 position, it can exist as two enantiomers. Chiroptical techniques are essential for studying these stereoisomers. univ-amu.frrsc.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. rsc.org Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The electronic transitions associated with the carbonyl group (n→π) and the C=C double bond (π→π) would give rise to characteristic CD signals (Cotton effects). By comparing experimental CD spectra with those predicted from quantum chemical calculations, the absolute configuration (R or S) of a pure enantiomer could be determined. This method is also highly sensitive for determining the enantiomeric purity of a sample.

Computational Chemistry and Theoretical Studies of 3 Fluorohept 5 En 2 One

Quantum Chemical Calculations for Electronic Structure, Stability, and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic environment of 3-fluorohept-5-en-2-one. northwestern.edu Methods like Hartree-Fock (HF) and various density functional theory (DFT) functionals (e.g., B3LYP, M06-2X) combined with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly employed to model the electronic structure of organic molecules. researchgate.netepstem.net

Natural Bond Orbital (NBO) analysis can be used to quantify the charges on each atom and understand the nature of the bonding. In this compound, the C-F bond is highly polarized, which in turn affects the electron density on the carbonyl carbon. chimia.ch This can make the carbonyl carbon more susceptible to nucleophilic attack. nih.gov

The stability of fluorinated ketones is a complex interplay of various factors. While the strong C-F bond contributes to thermodynamic stability, the presence of fluorine can also introduce destabilizing effects. researchgate.net For instance, repulsion between the lone pairs of fluorine and the carbonyl π-system can influence conformational preferences and rotational barriers. beilstein-journals.org Isodesmic reactions calculated at a theoretical level can provide quantitative data on the stabilizing or destabilizing effect of the fluorine atom compared to its non-fluorinated counterpart. beilstein-journals.org

Table 1: Representative Theoretical Data for a Model α-Fluoroketone

PropertyCalculated ValueMethod/Basis Set
Dipole Moment (Debye)2.5 - 3.5B3LYP/6-311+G(d,p)
NBO Charge on α-Carbon+0.2 to +0.4B3LYP/6-311+G(d,p)
NBO Charge on Fluorine-0.4 to -0.6B3LYP/6-311+G(d,p)
Rotational Barrier (Cα-CO) (kcal/mol)4 - 6M06-2X/def2-TZVP

Note: The values in this table are illustrative and based on typical calculations for small α-fluoroketones. Specific values for this compound would require dedicated calculations.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a widely used tool for investigating reaction mechanisms, offering a good balance between computational cost and accuracy for many organic reactions. mdpi.comosti.gov For reactions involving this compound, DFT calculations can map out the potential energy surface, identifying intermediates and, crucially, the transition states that govern the reaction rates. scm.comfaccts.deresearchgate.net

Functionals such as M06-2X and B3LYP are often employed to study various reaction types, including cycloadditions, nucleophilic additions, and rearrangements. mdpi.comrsc.orgnih.gov By calculating the Gibbs free energy of activation (ΔG‡), chemists can predict the feasibility and selectivity of different reaction pathways. researchgate.netrsc.org

For example, in a nucleophilic addition to the carbonyl group of this compound, DFT can be used to model the approach of the nucleophile and locate the transition state structure. The geometry of this transition state, including bond lengths and angles, provides detailed insight into the reaction pathway. rsc.org Furthermore, the calculated energy barrier can explain the observed reactivity, which may be influenced by the stereoelectronic effects of the fluorine atom. beilstein-journals.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations provide a view of the dynamic behavior of molecules over time. nih.govnih.gov For this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. sciforum.netchemrxiv.org

The presence of a flexible heptene (B3026448) chain means that this compound can exist in numerous conformations. MD simulations, often using force fields like MMFF94s, can generate a large ensemble of these conformations, which can then be further analyzed to determine their relative populations. sciforum.net This is particularly important for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme. nih.govmdpi.com

MD simulations are also invaluable for studying intermolecular interactions. mdpi.com They can model how this compound interacts with solvent molecules, which can significantly influence its reactivity. nih.gov Furthermore, these simulations can shed light on non-covalent interactions, such as hydrogen bonds and weaker C-F···H or C-F···F interactions, which can play a role in the crystal packing of the molecule or its binding to a biological target. up.ac.zarsc.org

Ab Initio Methods for Accurate Prediction of Spectroscopic Parameters

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate predictions of spectroscopic data. northwestern.edumdpi.com For this compound, these methods can be used to calculate parameters for various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy. mdpi.comresearchgate.net

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT or Hartree-Fock theory, is a reliable approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.netgrafiati.comliverpool.ac.uk Comparing calculated shifts with experimental data can help to confirm the structure and conformation of the molecule. mdpi.com The presence of fluorine can significantly affect the chemical shifts of nearby nuclei, and accurate theoretical predictions can aid in the interpretation of complex spectra. grafiati.com

Similarly, ab initio calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net By calculating the harmonic frequencies and their intensities, a theoretical IR spectrum can be generated, which can be compared with experimental results to identify characteristic vibrational modes, such as the C=O stretch and the C-F stretch. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic ParameterPredicted ValueMethod/Basis Set
¹³C NMR Chemical Shift (C=O)195 - 205 ppmGIAO-B3LYP/6-311+G(d,p)
¹⁹F NMR Chemical Shift-190 to -210 ppmGIAO-B3LYP/6-311+G(d,p)
IR Frequency (C=O stretch)1720 - 1740 cm⁻¹B3LYP/6-311+G(d,p)
IR Frequency (C-F stretch)1050 - 1150 cm⁻¹B3LYP/6-311+G(d,p)

Note: These are estimated values based on general trends for similar compounds. Actual values would require specific calculations.

Delving into Stereoelectronic Effects Imparted by Fluorine on this compound Reactivity

The fluorine atom in the α-position of this compound exerts significant stereoelectronic effects that modulate its reactivity. beilstein-journals.orgnih.gov These effects arise from the interaction of the C-F bond orbitals with the adjacent π-system of the carbonyl group. beilstein-journals.org

One of the key stereoelectronic effects is the influence on the conformation around the Cα-CO bond. For optimal orbital overlap, which can activate the carbonyl group towards nucleophilic attack, the C-F bond should ideally be orthogonal to the plane of the carbonyl group. beilstein-journals.org However, computational studies on similar α-fluoroketones have shown that this reactive conformation can be energetically disfavored due to repulsion between fluorine's lone pairs and the carbonyl π-system. beilstein-journals.org This can lead to a higher energy barrier for reactions compared to other α-haloketones, a counterintuitive result given fluorine's high electronegativity. beilstein-journals.orgnih.gov

Furthermore, the strong electron-withdrawing nature of fluorine can influence the regioselectivity of reactions. For instance, in reactions involving nucleophilic attack, the fluorine atom can affect the relative electrophilicity of the carbonyl carbon and the β-carbon of the enone system. cas.cn DFT calculations can be employed to explore the transition states for both 1,2- and 1,4-addition pathways, providing insight into the factors that control the reaction outcome. cas.cn The introduction of fluorine can also impact the course of pericyclic reactions, such as Diels-Alder reactions, by altering the energies of the frontier molecular orbitals. acs.org

Applications of 3 Fluorohept 5 En 2 One in Synthetic Organic Chemistry

3-Fluorohept-5-en-2-one as a Versatile Building Block in Organic Synthesis

Organic building blocks are functionalized molecules that serve as foundational components for constructing more complex molecular architectures. sigmaaldrich.com The unique combination of functional groups in this compound positions it as a versatile synthon for introducing fluorine and a seven-carbon chain into target molecules. The incorporation of fluorine into bioactive molecules is a critical strategy in medicinal chemistry, as it can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. ossila.comnih.gov

The utility of fluorinated synthons is well-documented. For instance, related fluorinated propargylic derivatives have been employed in the synthesis of fluorinated lipid analogues and various carbocyclic and heterocyclic systems. researchgate.net The presence of the ketone and alkene functionalities in this compound allows for a wide array of subsequent chemical transformations. This dual reactivity is a key feature of valuable building blocks in modern organic synthesis. enamine.net

Table 1: Potential Reactions at Functional Group Sites of this compound

Functional GroupPotential Reaction TypeResulting Structure
Ketone (C=O)Reduction3-Fluorohept-5-en-2-ol
Grignard/Organolithium AdditionTertiary Alcohol
Wittig OlefinationSubstituted Alkene
Reductive Amination3-Fluoro-N-alkylhept-5-en-2-amine
Alkene (C=C)Hydrogenation3-Fluoroheptan-2-one
Epoxidation3-Fluoro-5,6-epoxyheptan-2-one
Dihydroxylation3-Fluoroheptane-2,5,6-triol
Heck/Suzuki CouplingFunctionalized Alkene
α-Fluoro KetoneEnolate Formation/Alkylationα-Substituted-α-fluoro Ketone
Favorskii RearrangementRearranged Carboxylic Acid Derivative

Derivatization Strategies for Accessing Complex Fluorinated Molecules

The strategic modification of this compound can provide pathways to a variety of complex fluorinated molecules. Derivatization can target the ketone, the double bond, or leverage the activating effect of the α-fluorine atom.

Transformations at the Carbonyl Group: The ketone can be readily converted into other functional groups. For example, reduction would yield the corresponding alcohol, 3-fluorohept-5-en-2-ol. This alcohol could then undergo further reactions, such as esterification or etherification. Reaction with organometallic reagents would lead to the formation of tertiary alcohols, introducing another point of diversity.

Reactions at the Alkene: The isolated double bond is amenable to a host of classic transformations. Catalytic hydrogenation would saturate the carbon-carbon double bond, yielding 3-fluoroheptan-2-one. Electrophilic additions, such as epoxidation or dihydroxylation, would install new oxygenated functionalities. Metal-catalyzed cross-coupling reactions, like the Suzuki or Heck reaction, could be envisioned if a vinyl halide precursor is used, allowing for the attachment of various aryl or alkyl groups. nih.gov

Enolate Chemistry: The presence of the fluorine atom at the α-position modifies the acidity of the neighboring protons and the reactivity of the corresponding enolate. Base-mediated enolate formation followed by trapping with electrophiles would allow for the introduction of substituents at the C1 or C3 position, although C-acylation or C-alkylation at the C3 position would result in a quaternary center bearing a fluorine atom.

A notable reaction for analogous compounds is the Johnson-Claisen rearrangement. For instance, the related allylic alcohol, 5-SF5-pent-3-en-2-ol, undergoes this rearrangement to form β-substituted-γ,δ-unsaturated esters. rsc.org A similar strategy applied to the alcohol derived from this compound could yield functionalized fluorinated carboxylic acid derivatives.

Role of this compound in the Synthesis of Chiral Intermediates

The synthesis of single-enantiomer pharmaceuticals and agrochemicals is a cornerstone of modern chemistry, making the development of methods for producing chiral building blocks crucial. ucl.ac.uk this compound possesses a stereocenter at the C3 position, meaning it can exist as two enantiomers, (R)-3-fluorohept-5-en-2-one and (S)-3-fluorohept-5-en-2-one. Accessing this compound in an enantiomerically pure form would make it a valuable chiral fluorinated synthon.

Several strategies could be employed to obtain enantiopure this compound or its derivatives:

Asymmetric Synthesis: The molecule could be constructed using an asymmetric fluorination reaction on a precursor enolate or through an asymmetric conjugate addition to a related α,β-unsaturated system.

Enzymatic Resolution: Lipases are known to catalyze the stereoselective acylation or hydrolysis of racemic alcohols. mdpi.com The corresponding racemic alcohol, 3-fluorohept-5-en-2-ol, could potentially be resolved using lipase-mediated methods to separate the enantiomers. The desired enantiomer of the alcohol can then be oxidized back to the ketone. This approach has been successfully used to generate enantioenriched building blocks for the synthesis of natural products. mdpi.com

Chiral Catalyst-Mediated Reduction: The asymmetric reduction of the ketone functionality, for instance using Noyori's catalyst, is a powerful method for producing chiral alcohols with high enantiomeric excess. researchgate.net This has been demonstrated in the synthesis of optically active propargylic fluorides, which are key intermediates for bioactive molecules. researchgate.net

Once obtained in chiral form, this compound could be used to transmit that stereochemical information to new products, serving as a key intermediate in the total synthesis of complex, biologically active molecules where a fluorinated chiral center is desired. ucl.ac.uk

Investigation of this compound in Catalytic Cycles and Ligand Design

While there is no direct evidence of this compound being used in catalytic cycles or as a ligand, its structure presents possibilities for such applications. The field of organocatalysis, for example, often utilizes chiral ketones and aldehydes to activate substrates. rsc.org

Organocatalysis: The enamine or enolate derived from this compound could potentially participate as a nucleophile in organocatalytic conjugate addition reactions. The fluorine atom would influence the stereochemical outcome of such transformations.

Ligand Synthesis: The functional groups of this compound could be elaborated into a chelating ligand for transition metals. For example, conversion of the ketone to an amine and the alkene to a phosphine (B1218219) would create a P,N-type ligand scaffold. The fluorine atom would be an integral part of the ligand backbone, potentially influencing the electronic properties of the metal center and the enantioselectivity of catalytic reactions. Palladium-catalyzed reactions, for instance, are highly sensitive to the steric and electronic nature of the supporting ligands. beilstein-journals.org The synthesis of ligands with specific properties is a continuous effort in the development of new and more efficient catalysts.

Future Research Directions and Unexplored Avenues for 3 Fluorohept 5 En 2 One

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of specifically fluorinated compounds like 3-Fluorohept-5-en-2-one remains a challenge that often requires specialized reagents and conditions. Future research should aim to develop more efficient, selective, and scalable synthetic routes.

One promising avenue is the adaptation of modern fluorination techniques. While classical methods might be employed, newer strategies could offer significant advantages. For instance, the use of electrophilic fluorinating agents on a suitable precursor, such as a silyl (B83357) enol ether of hept-5-en-2-one, could provide a direct route to the target molecule.

Another approach could involve the modification of existing methods for synthesizing β-fluorinated carbonyl compounds. The Wacker oxidation of appropriately substituted allylic fluorides has been shown to be a viable method for producing β-fluorinated aldehydes, and a similar strategy could potentially be adapted for the synthesis of ketones like this compound. caltech.edu This would involve the synthesis of a corresponding allylic fluoride (B91410) precursor, which itself could be a multi-step process.

Furthermore, chemoenzymatic strategies are emerging as powerful tools in the synthesis of complex fluorinated molecules. nih.gov The use of enzymes, potentially in combination with traditional chemical synthesis, could offer pathways to produce specific stereoisomers of this compound with high selectivity, a task that is often difficult to achieve through purely chemical means.

Potential Synthetic Approach Key Precursor Potential Advantages Key Challenges
Electrophilic FluorinationHept-5-en-2-one silyl enol etherDirect introduction of fluorineRegioselectivity, handling of fluorinating agents
Wacker-type OxidationSubstituted allylic fluorideMild reaction conditionsSynthesis of the allylic fluoride precursor
Chemoenzymatic SynthesisPolyketide-based precursorsHigh stereoselectivityEnzyme discovery and engineering

Exploration of Unconventional Reactivity Patterns and Transformation Pathways

The unique arrangement of functional groups in this compound suggests a rich and potentially underexplored reactive landscape. The presence of the electron-withdrawing fluorine atom alpha to the carbonyl group is known to influence the acidity of the neighboring protons and the electrophilicity of the carbonyl carbon.

Future research could focus on exploiting this altered reactivity. For example, the increased acidity of the α-protons could be utilized in stereoselective aldol (B89426) or Michael addition reactions to construct more complex molecular architectures. The outcome of such reactions would provide valuable insight into the electronic and steric effects of the fluorine atom.

The alkene functionality presents another site for chemical modification. Standard transformations such as epoxidation, dihydroxylation, or hydrogenation could be explored. Of particular interest would be to investigate the influence of the α-fluoro ketone moiety on the reactivity and selectivity of these reactions. For instance, directed reactions, where the ketone or fluorine atom influences the stereochemical outcome of a reaction at the double bond, would be a fascinating area of study.

Furthermore, the molecule could serve as a precursor for the synthesis of fluorinated heterocyclic compounds through intramolecular cyclization reactions. For example, treatment with a suitable nitrogen or sulfur nucleophile could potentially lead to the formation of fluorinated pyrazolines or other interesting heterocyclic systems, which are of interest in medicinal chemistry. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of some fluorinated compounds can be hazardous, often involving highly reactive or toxic reagents and exothermic reactions. Flow chemistry, with its enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profile, offers a compelling platform to address these challenges. sioc-journal.cneuropa.eu

Future research should investigate the translation of batch syntheses of this compound and its derivatives to continuous flow systems. noelresearchgroup.com This would not only enhance the safety of the synthetic process but also allow for easier scalability and the potential for in-line reaction monitoring and optimization. For instance, fluorination reactions, which can be difficult to control in batch, can often be performed more safely and efficiently in a flow reactor. sioc-journal.cn

Automated synthesis platforms could be coupled with flow reactors to rapidly explore a wide range of reaction conditions and substrates. This high-throughput approach would accelerate the discovery of optimal synthetic protocols and the exploration of the reactivity of this compound with various reaction partners.

Parameter Batch Synthesis Flow Chemistry Synthesis
Safety Potential for thermal runaway with exothermic reactions.Enhanced heat dissipation, smaller reaction volumes, inherently safer. europa.eu
Scalability Often challenging to scale up directly.Readily scalable by running the system for longer times.
Control Difficult to precisely control temperature and mixing.Precise control over temperature, pressure, and residence time. sioc-journal.cn
Reproducibility Can be variable between batches.Highly reproducible due to consistent reaction conditions.

Design and Synthesis of Advanced Analogs and Stereoisomers with Tunable Reactivity

The systematic modification of the this compound scaffold can lead to the creation of a library of analogs with fine-tuned properties and reactivity. The introduction of different substituents at various positions on the heptene (B3026448) chain or the modification of the ketone functionality would allow for a detailed investigation of structure-activity relationships.

For example, the synthesis of both the (E)- and (Z)-isomers of the double bond would be of significant interest to understand how the stereochemistry of the alkene influences the molecule's conformation and reactivity. Similarly, the synthesis of the (R)- and (S)-enantiomers at the stereocenter bearing the fluorine atom would be crucial for exploring stereoselective reactions and potential biological applications.

Advanced analogs could also include the introduction of other halogen atoms or functional groups. For instance, the synthesis of a bromo- or chloro-fluoro derivative could open up avenues for sequential cross-coupling reactions, allowing for the rapid construction of molecular complexity.

Analog/Stereoisomer Structural Modification Potential Research Focus
(E)-3-Fluorohept-5-en-2-oneTrans configuration of the double bondComparative reactivity studies with the (Z)-isomer
(R)-3-Fluorohept-5-en-2-oneSpecific enantiomer at the C3 positionAsymmetric synthesis and stereoselective reactions
(S)-3-Fluorohept-5-en-2-oneOpposite enantiomer at the C3 positionProbing stereochemical influences on reactivity
3-Fluoro-6-methylhept-5-en-2-oneMethyl group on the double bondInvestigating the effect of substitution on alkene reactivity
1-Bromo-3-fluorohept-5-en-2-oneBromine at the C1 positionPrecursor for cross-coupling and further functionalization

Q & A

Q. What are the optimal synthetic routes for 3-Fluorohept-5-en-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthetic routes typically involve fluorination of precursor ketones or selective functionalization of heptenone derivatives. For example, nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or electrophilic fluorinating agents (e.g., Selectfluor) may be employed. Reaction parameters such as temperature, solvent polarity, and stoichiometry must be systematically varied and monitored using techniques like <sup>19</sup>F NMR or HPLC to assess purity and yield . Optimization frameworks like Design of Experiments (DoE) can reduce experimental iterations .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Identify alkene protons (δ ~5-6 ppm) and ketone carbonyl signals (δ ~200-220 ppm for <sup>13</sup>C). Fluorine’s deshielding effect alters neighboring proton shifts.
  • <sup>19</sup>F NMR: Confirms fluorine presence (typically δ -180 to -220 ppm for aliphatic fluorides).
  • IR: Ketone C=O stretch (~1700 cm<sup>-1</sup>) and alkene C=C stretch (~1600 cm<sup>-1</sup>).
  • Mass Spectrometry (MS): Molecular ion peak (M<sup>+</sup>) at m/z 146 (C7H11FO) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How does the fluorine atom at position 3 influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer: Fluorine’s electron-withdrawing effect alters electron density distribution. For example:

  • Nucleophilic attacks: Fluorine deactivates the carbonyl group, reducing susceptibility to nucleophilic addition. Comparative studies with non-fluorinated analogs (e.g., hept-5-en-2-one) via kinetic assays (UV-Vis or stopped-flow techniques) can quantify reactivity differences.
  • Electrophilic reactions: Fluorine may direct electrophiles to specific positions due to inductive effects. Computational methods (DFT calculations) can model charge distribution and predict regioselectivity .

Q. What strategies can resolve contradictions in reported catalytic enantioselective synthesis of this compound?

Methodological Answer: Discrepancies in enantiomeric excess (ee) may arise from chiral catalyst selection (e.g., BINOL-derived phosphoric acids vs. transition-metal complexes) or solvent effects. Researchers should:

Replicate prior studies under identical conditions.

Use chiral HPLC or circular dichroism (CD) to verify ee.

Apply statistical tools (e.g., ANOVA) to assess reproducibility across labs .

Q. How can computational modeling predict the compound’s stability under varying environmental conditions (e.g., pH, temperature)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model degradation pathways (e.g., hydrolysis of the ketone or alkene groups).
  • Quantum Mechanics (QM): Calculate bond dissociation energies (BDEs) to identify vulnerable bonds.
  • Experimental Validation: Accelerated stability studies (e.g., 40°C/75% RH for 6 months) paired with LC-MS to detect degradation products .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response data in biological studies involving this compound?

Methodological Answer:

  • Non-linear Regression: Fit sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values.
  • ANOVA with Post-hoc Tests: Compare efficacy across concentrations.
  • Triangulation: Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric assays) .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

  • Detailed Protocols: Document exact reagent grades, purification methods (e.g., column chromatography conditions), and instrument calibration.
  • Open Data: Share raw NMR/MS files and crystallographic data (if available) in public repositories.
  • Peer Validation: Collaborate with independent labs to replicate key findings .

Interdisciplinary Applications

Q. How might this compound interact with biological targets, and what assays are suitable for mechanistic studies?

Methodological Answer:

  • Molecular Docking: Predict binding modes to enzymes/receptors using software like AutoDock Vina.
  • In Vitro Assays: Fluorescence polarization (FP) for binding affinity; enzymatic inhibition assays (e.g., Michaelis-Menten kinetics).
  • In Vivo Models: Zebrafish or murine studies to assess pharmacokinetics and toxicity .

Q. What environmental impact studies are relevant for assessing the compound’s persistence or toxicity?

Methodological Answer:

  • OECD Guidelines: Conduct biodegradability tests (e.g., OECD 301F) and ecotoxicity assays (e.g., Daphnia magna LC50).
  • QSAR Models: Predict environmental fate using quantitative structure-activity relationships .

Advanced Method Development

Q. How can time-resolved spectroscopic techniques elucidate the compound’s photophysical properties?

Methodological Answer:

  • Transient Absorption Spectroscopy: Monitor excited-state dynamics (nanosecond to femtosecond timescales).
  • Fluorescence Lifetime Imaging (FLIM): Map spatial distribution of fluorescence decay in biological systems .

Q. What strategies improve the sensitivity of detecting trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS with MRM: Target specific impurities using multiple reaction monitoring.
  • Headspace GC-MS: Detect volatile byproducts.
  • Ion Mobility Spectrometry (IMS): Separate isomers or conformers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.